molecular formula C26H24N2OS B2694618 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681276-64-2

1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B2694618
CAS No.: 681276-64-2
M. Wt: 412.55
InChI Key: XBWYGAQDTBLPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBR-5884 and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

Indole derivatives are synthesized through various chemical reactions and have been a subject of study due to their interesting chemical properties. For instance, studies on the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine have led to the production of indolo[3,2-c]quinolin-6-ones, showcasing the diverse synthetic pathways possible with indole compounds (Bergman, Engqvist, Stålhandske, & Wallberg, 2003).

Biological Activities

Indole derivatives have been synthesized with the aim of exploring their antimicrobial and antifungal activities. For example, novel 1H-Indole derivatives were synthesized and shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. This highlights the potential use of such compounds in developing new antimicrobial agents (2020 Letters in Applied NanoBioScience).

Antioxidant and Antimicrobial Agents

The synthesis and evaluation of indole derivatives for their antioxidant and antimicrobial properties are of significant interest. For instance, novel chalcone derivatives containing the indole moiety have been synthesized and tested for their anti-oxidant and anti-microbial activities, demonstrating their potential as effective agents in this domain (Gopi, Sastry, & Dhanaraju, 2016).

Antifungal Activities

Indole derivatives have also been studied for their fungitoxic properties. Research on 1-(3-(benzylideneamino)phenyl)ethanone and its derivatives has provided insights into their potential application in combating fungal diseases in plants, with some compounds showing comparable or superior activity to standard fungicides (Mehton, Sharma, & Rai, 2009).

Corrosion Inhibition

Research on Schiff bases derived from amino acids and indole has explored their application in corrosion inhibition, demonstrating the potential of indole derivatives in protecting metal surfaces in corrosive environments (Vikneshvaran & Velmathi, 2017).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c1-19-10-12-20(13-11-19)16-27-17-25(22-7-3-5-9-24(22)27)30-18-26(29)28-15-14-21-6-2-4-8-23(21)28/h2-13,17H,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWYGAQDTBLPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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